Dexketoprofen trometamol

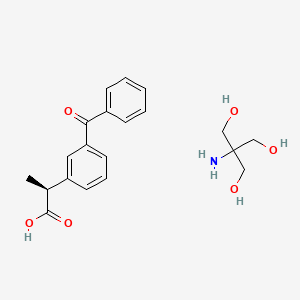

Description

Dexketoprofen trometamol is the tromethamine salt of dexketoprofen [(2S)-2-(3-benzoylphenyl)propanoic acid], a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. It selectively inhibits cyclooxygenase (COX)-1 and COX-2 enzymes, providing analgesic, anti-inflammatory, and antipyretic effects . Approved for moderate-to-severe acute pain, it is available in oral and injectable formulations, with a rapid onset of action (within 30 minutes) and a plasma half-life of 1–2 hours . Its high bioavailability (>90%) and lack of drug accumulation upon repeated dosing make it suitable for short-term use .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZMDHVOUNDEKW-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156604-79-4 | |

| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156604-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexketoprofen trometamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXKETOPROFEN TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N674F7L21E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chiral Resolution Using (S)-3-Methyl-2-Phenylbutylamine

A widely cited method involves resolving racemic ketoprofen using (S)-3-methyl-2-phenylbutylamine as a chiral resolving agent. The process entails:

-

Dissolving racemic ketoprofen in a solvent system (e.g., ethanol or acetone).

-

Adding stoichiometric amounts of (S)-3-methyl-2-phenylbutylamine to form diastereomeric salts.

-

Crystallizing the (S)-ketoprofen salt via controlled cooling or solvent evaporation.

-

Isolating the salt through filtration and purifying it via recrystallization.

-

Acidifying the purified salt to liberate (S)-ketoprofen.

This method achieves enantiomeric excess (ee) >99% but requires optimization of solvent polarity and temperature to maximize yield.

Enzymatic Resolution

Alternative approaches employ lipases or esterases to catalyze the kinetic resolution of ketoprofen esters. For instance, hydrolysis of racemic ketoprofen ethyl ester using Candida rugosa lipase selectively yields (S)-ketoprofen with 85–90% ee. While enzymatic methods reduce reliance on chiral auxiliaries, they face challenges in scalability and cost-effectiveness compared to chemical resolution.

Salt Formation with Trometamol

The conversion of (S)-ketoprofen into its trometamol salt enhances solubility and bioavailability. The salt formation process involves a acid-base reaction between (S)-ketoprofen and tromethamine (2-amino-2-(hydroxymethyl)-1,3-propanediol).

Solvent-Based Crystallization

Patent CN101928214B outlines a robust industrial method:

-

Dissolving (S)-ketoprofen in a polar aprotic solvent (e.g., isopropanol) at 50–60°C.

-

Adding trometamol in a 1:1 molar ratio under stirring.

-

Cooling the mixture to 0–5°C to precipitate this compound.

-

Isolating crystals via centrifugation and washing with cold solvent.

-

Drying under vacuum at 40°C to obtain the final product.

Key Parameters:

Polymorphic Control

This compound exists in multiple crystalline forms (Form-A, Form-B). Form-B, characterized by superior stability, is obtained by recrystallizing Form-A from a water-ethanol mixture. X-ray diffraction confirms the transition, with Form-B exhibiting a melting point of 152–154°C versus 145–147°C for Form-A.

Industrial-Scale Manufacturing Processes

Indian pharmaceutical manufacturers, such as Valence Labs, have optimized large-scale production through integrated workflows:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Chiral Resolution | Ethanol, 25°C, 12 h stirring | 78% | 99.2% ee |

| Salt Formation | Isopropanol, 55°C, 2 h reaction | 92% | 99.8% |

| Polymorphic Conversion | Water:Ethanol (3:7), 10°C crystallization | 88% | 99.6% |

Critical Considerations:

-

Quality Control: In-process checks monitor residual solvents (<0.1% per ICH guidelines) and chiral purity.

-

Cost Optimization: Recycle streams for solvents and resolving agents reduce material costs by 15–20%.

Formulation Techniques

Injectable Formulations

Patent CN108042487A details a stabilizer-enhanced injection:

-

Composition:

-

This compound: 25 mg/mL

-

Carboxymethyl chitosan: 0.5% w/v

-

Polysorbate 80: 0.1% w/v

-

pH adjusted to 6.9–7.3 with citrate buffer.

-

Preparation Steps:

-

Dissolve stabilizers in water for injection.

-

Filter through a 0.22 μm membrane and sterilize at 121°C for 10–12 min.

Carboxymethyl chitosan prevents aggregation, while polysorbate 80 enhances solubility, achieving >24-month shelf life at 25°C.

Transdermal Proniosomal Gels

Recent advances include proniosomal gels for sustained release:

-

Optimized Formulation (Dt9):

-

Span 40/Span 60 (50:50): 350 mg

-

Cholesterol: 50 mg

-

Drug Load: 94.12% encapsulation efficiency.

-

Release Profile:

Stability and Quality Assurance

Stability studies under ICH conditions (25°C/60% RH) show:

Analytical Methods:

-

HPLC (USP method): Quantifies enantiomeric purity and degradation products.

-

DSC/TGA: Confirms polymorphic form and thermal stability.

Chemical Reactions Analysis

Key Reaction Parameters:

-

Mechanism : DK is dissolved in a solvent where TRIS has limited solubility. The reaction proceeds via proton transfer from DK to TRIS, forming the trometamol salt. Cooling rates and solvent polarity dictate the polymorphic outcome .

-

Optimization : Solvents like methyl tertiary butyl ether (MTBE) favor Form A due to slower crystallization, while polar solvents like acetonitrile promote Form B .

Metabolic Reactions

DKT undergoes extensive biotransformation in humans, primarily via hepatic enzymes:

Metabolic Pathways:

| Enzyme System | Reaction Type | Metabolites | Excretion Route |

|---|---|---|---|

| CYP2C8/CYP2C9 | Hydroxylation | Hydroxy-dexketoprofen | Renal (minor) |

| UDP-glucuronosyltransferase | Glucuronidation | Acyl-glucuronide conjugate | Renal (70–80%) |

-

Key Findings :

Stability and Degradation

DKT exhibits stability under controlled synthesis conditions but degrades under extreme pH or enzymatic activity:

Stability Profile:

-

Degradation Products : Under acidic conditions, DKT may hydrolyze to release free dexketoprofen and trometamol .

Comparative Reactivity with Other NSAIDs

DKT’s rapid absorption and COX-1/COX-2 inhibition contrast with slower-acting racemic ketoprofen:

| Property | DKT | Racemic Ketoprofen |

|---|---|---|

| Time to T<sub>max</sub> | 0.25–0.75 hours | 0.5–3 hours |

| COX Inhibition | Non-selective (COX-1 ≈ COX-2) | Non-selective (COX-1 ≈ COX-2) |

| Bioinversion | None | Partial (R-enantiomer inactive) |

Scientific Research Applications

Efficacy in Acute Pain Management

Clinical Evidence:

A narrative review highlighted that single-dose dexketoprofen trometamol provides effective analgesia for acute pain conditions such as postoperative pain, renal colic, and dysmenorrhea. The drug demonstrates a rapid onset of action within 30 minutes and has been shown to reduce opioid consumption in postoperative settings . In direct comparisons with COX-2 inhibitors like celecoxib and etoricoxib, this compound exhibited similar efficacy and tolerability .

Table: Efficacy of this compound in Acute Pain

| Condition | Efficacy | Notes |

|---|---|---|

| Postoperative Pain | Effective | Reduces opioid needs |

| Renal Colic | Effective | Rapid relief |

| Dysmenorrhea | Effective | Comparable to other NSAIDs |

| Acute Musculoskeletal Disorders | Effective | Well tolerated |

Safety and Tolerability

This compound is generally well tolerated during short-term treatment. A systematic review indicated a lower incidence of gastrointestinal side effects compared to traditional NSAIDs. However, some studies have reported cytotoxic effects on chondrocytes in vitro, suggesting caution in its intra-articular applications .

Case Study Insights:

A case study investigated the effects of this compound on knee joint cartilage. While no significant histopathological changes were observed in vivo, significant cytotoxicity was noted in vitro at various concentrations . This highlights the need for further research on its long-term effects when administered directly into joints.

Applications Beyond Pain Management

This compound's analgesic properties have led to its exploration in various clinical scenarios:

- Multimodal Analgesia: It is often used as part of multimodal analgesia regimens to enhance pain relief while minimizing opioid use .

- Postoperative Settings: Its rapid onset makes it suitable for managing acute postoperative pain effectively .

- Potential Anticancer Applications: Although primarily an analgesic, there are explorations into its potential anticancer properties due to its mechanisms affecting inflammation pathways. However, more research is needed in this area .

Mechanism of Action

The mechanism of action of Dexketoprofen trometamol involves the inhibition of the cyclooxygenase (COX) pathway, specifically COX-1 and COX-2 enzymes. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are lipid compounds that play a key role in inflammation, pain, and fever. This inhibition leads to the analgesic, anti-inflammatory, and antipyretic effects of this compound .

Comparison with Similar Compounds

Table 1: Pharmacokinetic Parameters of NSAIDs

| Compound | Dose (mg) | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) |

|---|---|---|---|---|

| This compound | 25 | 0.25–0.5 | 4.8 | 5.2 |

| Ketoprofen | 50 | 1–2 | 3.2 | 6.1 |

| Ibuprofen | 600 | 1.5–2 | 35.0 | 240.0 |

| Diclofenac | 50 | 2–3 | 1.2 | 2.8 |

Efficacy in Pain Management

Postoperative Dental Pain

- This compound 25 mg vs. Ketoprofen 50 mg : Both provided equivalent analgesia over 6 hours, but this compound had a faster onset (30 minutes vs. 1 hour) .

- This compound 25 mg vs. Ibuprofen 600 mg : Superior pain reduction within the first hour post-administration (p < 0.05), with comparable anti-inflammatory effects .

Musculoskeletal Pain

- Knee Osteoarthritis : this compound 25 mg tid outperformed ketoprofen 50 mg tid in pain reduction (75% vs. 50% improvement in physician-assessed outcomes) and functional recovery .

- Acute Low Back Pain : Demonstrated equivalent efficacy to diclofenac but with fewer gastrointestinal adverse events (15% vs. 22%) .

Opioid-Sparing Effects

In orthopedic surgery, intravenous this compound reduced morphine consumption by 35% compared to placebo, with lower rates of nausea and sedation .

Table 2: Adverse Event Rates in Clinical Trials

| Compound | GI Events (%) | CNS Events (%) | Serious AEs (%) |

|---|---|---|---|

| This compound | 12–18 | 5–8 | <1 |

| Ketoprofen | 20–25 | 10–12 | 2 |

| Diclofenac | 18–30 | 8–10 | 3 |

| Celecoxib | 10–15 | 5–7 | <1 |

Comparative Advantages and Limitations

Advantages

- Rapid Onset : Faster absorption than ketoprofen, ibuprofen, and diclofenac .

- Lower Dose Requirement : The active (S)-enantiomer provides equivalent efficacy to racemic ketoprofen at half the dose, minimizing systemic exposure .

- Versatile Formulations : Injectable forms reduce opioid reliance in acute settings .

Limitations

Biological Activity

Dexketoprofen trometamol is a non-steroidal anti-inflammatory drug (NSAID) that is widely utilized for its analgesic properties. As a modified form of dexketoprofen, it exhibits significant biological activity, particularly in the management of acute pain. This article reviews its pharmacokinetics, efficacy in various pain conditions, and safety profile based on diverse research findings.

Pharmacokinetics

This compound is characterized by its rapid absorption and onset of action. Studies indicate that it reaches peak plasma concentrations (Cmax) faster than traditional NSAIDs, with a time to maximum concentration (tmax) of approximately 30 minutes following oral administration . This rapid absorption is attributed to its water-soluble trometamol salt form, which enhances its bioavailability compared to dexketoprofen free acid.

Key Pharmacokinetic Parameters

| Parameter | This compound | Ketoprofen | Dexketoprofen Free Acid |

|---|---|---|---|

| Cmax (ng/mL) | Highest | Intermediate | Lowest |

| tmax (minutes) | Shortest | Intermediate | Longest |

| Bioavailability | High | Moderate | Low |

Efficacy in Pain Management

This compound has demonstrated significant efficacy in treating various acute pain conditions, including postoperative pain, renal colic, and dysmenorrhea. Clinical trials have shown that it provides effective analgesia comparable to COX-2 inhibitors while reducing the need for opioids post-surgery .

Case Studies

- Postoperative Pain Management : A study involving 202 patients undergoing hernia repair surgery found that a single intramuscular dose of this compound (50 mg) resulted in superior pain relief compared to diclofenac, with a faster onset of action (42 minutes) and longer duration (6.5 hours) .

- Acute Migraine Treatment : Research has indicated that this compound effectively alleviates acute migraine attacks, providing relief within 30 minutes of administration .

- Knee Joint Application : An investigation into the intra-articular application of this compound revealed no significant histopathological changes in rat knee joints. However, in vitro studies indicated cytotoxic effects on chondrocytes, highlighting the need for caution in local applications .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported. In clinical settings, it has shown a favorable safety profile with minimal side effects compared to other NSAIDs. Notably, cases of severe cutaneous reactions following self-administration have been documented, emphasizing the importance of proper administration techniques .

Summary of Adverse Effects

- Common : Gastrointestinal discomfort, headache.

- Serious : Skin reactions (rare), potential cytotoxicity in chondrocyte cultures.

Q & A

Basic Research Questions

Q. What experimental models are recommended for assessing the pharmacokinetic profile of dexketoprofen trometamol in humans?

- Methodological Answer : Use a crossover design with healthy volunteers or postoperative patients to compare bioavailability parameters (e.g., C~max~, T~max~, AUC). Plasma samples should be analyzed via validated HPLC or LC-MS/MS methods . For oral formulations, ensure fasting conditions to avoid food-induced absorption delays, as dexketoprofen’s T~max~ increases from 0.25–0.75 hours (fasted) to 1–3 hours (fed) .

Q. How can researchers validate an HPLC method for quantifying this compound in pharmaceutical formulations?

- Methodological Answer : Follow ICH guidelines for linearity (e.g., 5–50 µg/mL), precision (RSD < 2%), and accuracy (recovery 98–102%). Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio. Retention times typically range from 3.6–5.0 minutes, with LOD/LOQ values ≤0.1 µg/mL . Cross-validate with UV spectroscopy (λ~max~ = 258 nm) for robustness .

Q. What are the key considerations for designing transdermal patches of this compound?

- Methodological Answer : Optimize polymer ratios (e.g., HPMC:EC 4:1) using solvent casting. Evaluate drug release via Franz diffusion cells over 24 hours, fitting data to Higuchi (Fickian diffusion) or Peppas (anomalous transport) models. Formulation F6 achieved 85.77% release in 24 hours, demonstrating clinical feasibility .

Advanced Research Questions

Q. How can chemometric approaches enhance the quantification of this compound in complex matrices?

- Methodological Answer : Apply Mid-IR spectroscopy coupled with PCA or PLSR to resolve overlapping spectral peaks in binary mixtures (e.g., dexketoprofen + thiocolchicoside). Use CCD methodology to prepare calibration sets and validate prediction models with RMSE < 5% .

Q. What strategies mitigate enantiomeric interference in pharmacokinetic studies of this compound?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak AD-H column) to separate (S)-dexketoprofen from (R)-ketoprofen. Validate enantiomeric purity (>99%) using polarimetric analysis (α²⁰/D = -5.2° in methanol) .

Q. How do nanoparticle formulations improve the therapeutic profile of this compound?

- Methodological Answer : Synthesize PLGA nanoparticles via double emulsion-solvent evaporation. Optimize encapsulation efficiency (49–64%) and particle size (243–295 nm) using dynamic light scattering. Assess sustained release (Higuchi kinetics) and cytotoxicity via MTT assays on NIH-3T3 cells .

Q. What experimental protocols evaluate synergistic interactions between this compound and opioids like fentanyl?

- Methodological Answer : Conduct dose-response studies in rodent models (e.g., tail-flick test) using isobolographic analysis. Pre-treat animals with dexketoprofen (ED~50~ = 25 mg/kg) to assess potentiation of fentanyl’s antinociceptive duration. Statistical analysis requires ANOVA with post-hoc Dunn tests .

Data Contradiction Analysis

Q. Why do studies report conflicting bioavailability values for this compound in fed vs. fasted states?

- Resolution : Variability arises from food composition (e.g., high-fat meals delay T~max~). Standardize protocols using FDA-recommended high-calorie meals (800–1000 kcal) to replicate real-world absorption delays .

Q. How to reconcile discrepancies in transdermal patch release kinetics across polymer formulations?

- Resolution : Polymer crystallinity (e.g., EC vs. HPMC) affects diffusion rates. Use DSC/XRD to correlate polymer morphology with release profiles. Formulations with higher HPMC content (>75%) show faster hydration and drug release .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.